Di-tert-amyl peroxide
Overview
Description
Di-tert-amyl peroxide is an organic peroxide characterized by its molecular structure, featuring tert-amyl groups in a peroxide framework. This compound is widely used as a radical initiator in various chemical reactions, particularly in the initiation of polymerization reactions. It is a slightly yellowish, mobile liquid with a molar mass of 174.2 g/mol and a density of approximately 0.83 g/cm³ at 20°C .
Scientific Research Applications
Di-tert-amyl peroxide has a wide range of applications in scientific research and industry:
Chemistry: Used as a radical initiator in the synthesis of polymers and copolymers. .
Biology and Medicine: Employed in the study of free radical mechanisms and their effects on biological systems.
Industry: Utilized in the polymer manufacturing industry for the production of various plastics and composites.
Mechanism of Action
Safety and Hazards
Future Directions
DTAP is useful for high-temperature polymerization of solvent-borne acrylic resins for coatings, mainly used in automotive or industrial markets . Tertiary-amyl peroxides yield acrylics with good polydispersity and lower solution viscosity as the free radicals produced are more selective . This reduces hydrogen abstraction (crosslinking) of the polymer species .
Preparation Methods
Synthetic Routes and Reaction Conditions: Di-tert-amyl peroxide is synthesized through the reaction of tert-amyl alcohol with hydrogen peroxide in the presence of an acid catalyst. The reaction typically involves the following steps:
Formation of tert-amyl hydroperoxide: Tert-amyl alcohol reacts with hydrogen peroxide in the presence of an acid catalyst to form tert-amyl hydroperoxide.
Conversion to this compound: The tert-amyl hydroperoxide is then further reacted with tert-amyl alcohol to form this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The crude product is often purified by repeated washings with sodium hydroxide solution and rectification under vacuum to achieve a high-purity product .
Chemical Reactions Analysis
Types of Reactions: Di-tert-amyl peroxide primarily undergoes homolytic cleavage of the peroxide bond, leading to the formation of free radicals. These radicals can initiate various types of reactions, including:
Oxidation: The free radicals generated can oxidize other organic compounds.
Polymerization: this compound is commonly used as a radical initiator in the polymerization of monomers such as ethylene, styrene, and (meth)acrylates.
Common Reagents and Conditions:
Oxidation Reactions: Typically involve the use of this compound in the presence of oxygen or other oxidizing agents.
Polymerization Reactions: Conducted at elevated temperatures (160-280°C) depending on the monomer being polymerized.
Major Products:
Oxidation Reactions: Various oxidized organic compounds.
Polymerization Reactions: Polymers such as polyethylene, polystyrene, and polyacrylates.
Comparison with Similar Compounds
- Di-tert-butyl peroxide
- Tert-butyl hydroperoxide
- Benzoyl peroxide
- Lauroyl peroxide
Properties
IUPAC Name |
2-methyl-2-(2-methylbutan-2-ylperoxy)butane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O2/c1-7-9(3,4)11-12-10(5,6)8-2/h7-8H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJRDRFZYKKFYMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)OOC(C)(C)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9051533 | |
Record name | Bis(2-methylbutan-2-yl) peroxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9051533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10508-09-5 | |
Record name | tert-Amyl peroxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10508-09-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Di-tert-amyl peroxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010508095 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Peroxide, bis(1,1-dimethylpropyl) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Bis(2-methylbutan-2-yl) peroxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9051533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Di-tert-pentyl peroxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.935 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DI-TERT-AMYL PEROXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4HBL5JPXK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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